molecular formula C16H14N2O2S B5716318 ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate CAS No. 5278-15-9

ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate

Cat. No.: B5716318
CAS No.: 5278-15-9
M. Wt: 298.4 g/mol
InChI Key: BCOSVNLOERSBOV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and a sulfanylidene group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with malononitrile and substituted benzaldehydes in the presence of a base like piperidine can yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and sulfanylidene group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar structure but with an amino group and a trimethoxyphenyl group.

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a chlorophenyl group instead of a phenyl group.

Uniqueness

Ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate is unique due to its sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-3-20-16(19)13-10(2)18-15(21)12(9-17)14(13)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOSVNLOERSBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1C2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355097
Record name ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5278-15-9
Record name ethyl 5-cyano-2-methyl-4-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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